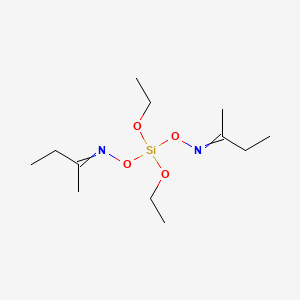![molecular formula C13H9N3O B14358126 Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- CAS No. 93297-38-2](/img/structure/B14358126.png)
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals . This specific compound features a fused benzene and pyrazine ring with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- can be achieved through the condensation of alicyclic α, β-diketone with an α, β-diamine . Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as 2-iodoxybenzoic acid (IBX) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: N-bromosuccinimide (NBS) is a common reagent for introducing bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of dyes and agrochemicals.
Mechanism of Action
The mechanism by which Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- exerts its effects involves interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity . The pathways involved can include inhibition of enzyme activity or blocking of receptor sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
5,6,7,8-Tetrahydroquinoxaline: Another derivative with different functional groups.
Phenazine: Known for its antimicrobial properties and used in similar applications.
Uniqueness
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
Properties
CAS No. |
93297-38-2 |
|---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
6-hydroxy-2,3-dihydrobenzo[f]quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C13H9N3O/c14-7-10-12-11(15-5-6-16-12)8-3-1-2-4-9(8)13(10)17/h1-4,17H,5-6H2 |
InChI Key |
LPQIZSLMEZFWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)




![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)


![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)

